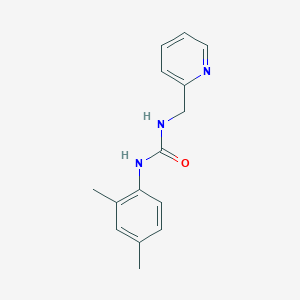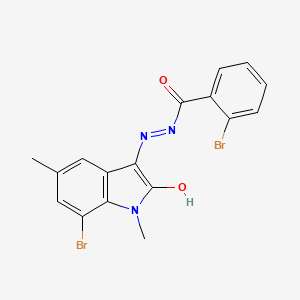
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. DPI is a urea derivative and is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of DPI involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme involved in the de novo pyrimidine biosynthesis pathway. DPI inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
DPI has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. DPI has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, DPI has been found to exhibit anti-inflammatory properties and has been investigated as a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPI is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. DPI has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential anticancer agent. However, one of the limitations of DPI is its poor solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for DPI research. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases. DPI has been found to exhibit anti-inflammatory properties, and further studies could explore its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a combination therapy with other anticancer agents. DPI has been found to exhibit synergistic effects with several other anticancer agents, and further studies could explore its potential as a combination therapy for cancer treatment.
In conclusion, DPI is a urea derivative that has gained significant attention in scientific research due to its various properties and potential applications. Its synthesis involves a multi-step process, and it has been studied for its antitumor, antifungal, and antibacterial properties. The mechanism of action of DPI involves the inhibition of DHODH, and it has been found to exhibit several biochemical and physiological effects. DPI has several advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of DPI involves a multi-step process that includes the reaction of 2,4-dimethylphenyl isocyanate with 2-pyridinemethanol to form N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea. The reaction is carried out in the presence of a catalyst such as triethylamine and under anhydrous conditions. The resulting product is then purified through recrystallization using an appropriate solvent.
Applications De Recherche Scientifique
DPI has been extensively studied in scientific research due to its potential applications in various fields. DPI has been found to exhibit antitumor activity and has been investigated as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. DPI has been found to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMYTYSYYCXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)


![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)

![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
